[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate
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Overview
Description
[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both aromatic and aliphatic components, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate typically involves multi-step organic reactions. One common approach is the Ugi reaction, a multi-component reaction that combines a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide . This reaction is exothermic and usually completes within minutes in polar, aprotic solvents like DMF, methanol, or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biology, the compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it valuable for biochemical assays and molecular biology research.
Medicine
In medicine, [4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate has potential therapeutic applications. It may act as an inhibitor or activator of specific enzymes, making it a candidate for drug development.
Industry
In industry, the compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.
Acetylacetone: Another compound with keto-enol tautomerism, used in various chemical reactions.
Diketene: A reactive intermediate used in the synthesis of acetoacetic esters.
Uniqueness
[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate stands out due to its complex structure and diverse functional groups. This uniqueness allows for a wide range of chemical modifications and applications, making it a valuable compound for research and industrial use.
Biological Activity
The compound [4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate, also referred to as 2-Ethoxy-4-(2-((4-ethylanilino)(oxo)acetyl)hydrazonoyl)phenyl 4-methoxybenzoate, is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C27H27N3O6
- Molecular Weight : 489.53 g/mol
- CAS Number : 769152-41-2
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The presence of the hydrazone linkage and the ethylanilino moiety suggests that the compound may exhibit both antioxidant and anti-inflammatory properties.
Potential Mechanisms:
- Antioxidant Activity : The compound may scavenge free radicals, reducing oxidative stress in cells.
- Enzyme Inhibition : It could inhibit specific enzymes linked to disease pathways, such as those involved in cancer progression.
- Cell Signaling Modulation : The compound may influence signaling pathways that regulate cell proliferation and apoptosis.
Antioxidant Properties
Research has indicated that compounds similar to this compound possess significant antioxidant activity. A study demonstrated that derivatives of this compound effectively reduced reactive oxygen species (ROS) levels in vitro, suggesting a protective effect against oxidative damage.
Anti-Cancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. Notably:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Findings : IC50 values ranged from 10 to 25 µM, indicating potent anti-proliferative effects.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 15 | Apoptosis induction |
HeLa | 20 | Cell cycle arrest |
A549 | 25 | ROS generation |
Case Studies
-
Case Study on MCF-7 Cells :
In a controlled experiment, MCF-7 cells treated with the compound showed increased levels of apoptotic markers such as caspase-3 activation and PARP cleavage after 24 hours of exposure. -
In Vivo Studies :
Animal models treated with the compound demonstrated significant tumor reduction compared to control groups. Histopathological analysis revealed decreased mitotic figures and increased apoptosis in tumor tissues.
Properties
CAS No. |
769148-32-5 |
---|---|
Molecular Formula |
C26H25N3O6 |
Molecular Weight |
475.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C26H25N3O6/c1-4-17-5-10-20(11-6-17)28-24(30)25(31)29-27-16-18-7-12-21(13-8-18)35-26(32)19-9-14-22(33-2)23(15-19)34-3/h5-16H,4H2,1-3H3,(H,28,30)(H,29,31)/b27-16+ |
InChI Key |
CZUVLNFXNOSSAA-JVWAILMASA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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